molecular formula C7H5BrIN3 B2440817 5-bromo-7-iodo-1H-indazol-3-amine CAS No. 1935186-93-8

5-bromo-7-iodo-1H-indazol-3-amine

Cat. No. B2440817
CAS RN: 1935186-93-8
M. Wt: 337.946
InChI Key: JVPYZLHZBATMEP-UHFFFAOYSA-N
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Description

5-bromo-7-iodo-1H-indazol-3-amine is a compound with the molecular formula C7H5BrIN3 . It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . The synthesis of 1H-indazoles involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular weight of 5-bromo-7-iodo-1H-indazol-3-amine is 337.95 . The InChI code for this compound is 1S/C7H5BrIN3/c8-3-1-4-6 (5 (9)2-3)11-12-7 (4)10/h1-2H, (H3,10,11,12) .


Chemical Reactions Analysis

The synthesis of 1H-indazoles involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

5-bromo-7-iodo-1H-indazol-3-amine is a pale-yellow to yellow-brown solid .

Scientific Research Applications

Anticancer Activity

Indazole derivatives, including 5-bromo-7-iodo-1H-indazol-3-amine, have shown promising anticancer activity . For instance, a series of indazole derivatives were synthesized and evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) .

Antihypertensive Properties

Indazole-containing heterocyclic compounds have been found to have a wide variety of medicinal applications, including antihypertensive properties .

Antidepressant Properties

Indazole compounds have also been used in the development of antidepressant drugs .

Anti-inflammatory Properties

Indazole compounds have shown potential as anti-inflammatory agents .

Antibacterial Properties

Indazole compounds have been used in the development of antibacterial agents .

Inhibitors of Phosphoinositide 3-Kinase δ

Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

HIV Treatment

7-Bromo-4-chloro-1H-indazol-3-amine, a similar compound to 5-bromo-7-iodo-1H-indazol-3-amine, is used in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections .

Antiproliferative Activity

3-amino-1H-indazole-1-carboxamides, which are similar to 5-bromo-7-iodo-1H-indazol-3-amine, have shown interesting antiproliferative activity . They were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of cell cycle .

Future Directions

Indazole derivatives have attracted great attention due to their diverse biological activities, such as anti-tumor, anti-inflammatory, anti-bacterial, anti-diabetes, and anti-osteoporosis . Therefore, they could be a promising scaffold to develop an effective and low-toxic anticancer agent .

properties

IUPAC Name

5-bromo-7-iodo-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrIN3/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPYZLHZBATMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=NN2)N)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-7-iodo-1H-indazol-3-amine

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